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Abstract
Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, potent, and selective

small-molecule inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle

checkpoint.[1][2][3] Its development represents a targeted therapeutic strategy aimed at

exploiting the genomic instability inherent in many cancer cells, particularly those with

deficiencies in the G1 checkpoint, often due to TP53 mutations.[4][5] By inhibiting Wee1,

adavosertib abrogates the G2 checkpoint, forcing cells with damaged DNA to enter mitosis

prematurely, leading to mitotic catastrophe and subsequent apoptosis.[4][6][7] This guide

provides an in-depth technical overview of the discovery, mechanism of action, preclinical

characterization, and clinical development of adavosertib, presenting key data in a structured

format and detailing experimental methodologies.

Discovery and Rationale
The discovery of adavosertib stemmed from the understanding that many cancer cells, having

lost the G1 checkpoint, become critically reliant on the G2 checkpoint to repair DNA damage

before entering mitosis.[4][5] The Wee1 kinase is a key gatekeeper of this checkpoint,

inactivating the Cyclin B-CDK1 complex through inhibitory phosphorylation of CDK1 at Tyrosine

15 (Tyr15).[8][9][10] The hypothesis was that inhibiting Wee1 would selectively sensitize p53-

deficient cancer cells to DNA-damaging agents, while sparing normal cells with a functional G1
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checkpoint.[5] Adavosertib was identified as a potent and selective ATP-competitive inhibitor of

Wee1.[11][12]

Mechanism of Action
Adavosertib exerts its anti-cancer effects by targeting the Wee1 kinase, a central component of

the cell cycle regulatory network.

The Wee1 Signaling Pathway
Wee1 is a serine/threonine kinase that plays a pivotal role in the G2/M checkpoint.[8] Its

primary substrate is the cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[13][14]

Upon DNA damage, checkpoint kinases such as ATM and ATR are activated, which in turn

activate Chk1 and Chk2. These kinases then phosphorylate and activate Wee1, leading to the

inhibitory phosphorylation of CDK1 on Tyr15 and Thr14.[8][13] This phosphorylation prevents

the activation of the CDK1/Cyclin B complex (also known as Maturation Promoting Factor or

MPF), thereby arresting the cell cycle in the G2 phase to allow for DNA repair.[8][13][14] The

action of Wee1 is counteracted by the Cdc25 phosphatase, which dephosphorylates CDK1 to

promote mitotic entry.[13]
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Figure 1: The G2/M Checkpoint and the Mechanism of Action of Adavosertib.
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Adavosertib's Impact
Adavosertib, by inhibiting Wee1, prevents the phosphorylation of CDK1.[4] This leads to the

accumulation of active CDK1/Cyclin B complex, overriding the G2 checkpoint and forcing cells

into mitosis, irrespective of their DNA damage status.[14] In cancer cells with a defective G1

checkpoint (e.g., due to p53 mutation), this premature mitotic entry with unrepaired DNA leads

to a lethal outcome known as mitotic catastrophe.[2][5][6]

Preclinical Development
In Vitro Potency and Selectivity
Adavosertib was identified as a highly potent inhibitor of Wee1 kinase.

Parameter Value Reference

IC50 (Wee1, cell-free assay) 5.2 nM [11][15]

IC50 (Yes kinase) 14 nM [11]

EC50 (inhibition of CDC2Y15

phosphorylation in WiDr cells)
49 nM [11]

EC50 (abrogation of

gemcitabine-induced cell cycle

arrest in WiDr cells)

81 nM [5]

Table 1: In Vitro Potency of Adavosertib.

Adavosertib demonstrated high selectivity for Wee1 over other kinases, including Myt1, another

kinase that phosphorylates CDK1.[11]

Cellular Activity and Synergy with DNA Damaging
Agents
In cellular assays, adavosertib was shown to abrogate the G2 checkpoint induced by DNA

damaging agents like gemcitabine, leading to increased apoptosis in p53-deficient cancer cell

lines.[5] While adavosertib alone showed modest anti-proliferative effects at higher
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concentrations, its primary preclinical activity was observed in combination with chemotherapy.

[11][15]

Cell Line (p53
status)

Combination Agent Observation Reference

WiDr (mutant) Gemcitabine

Abrogation of G2

arrest, premature

mitotic entry,

apoptosis

[5]

H1299 (null) Gemcitabine

Moderate anti-

proliferative effect with

adavosertib alone at

300 nM

[11]

Various pediatric solid

tumors
Irinotecan

Synergistic growth

inhibition
[16]

Ovarian cancer cells Carboplatin
Sensitization to

chemotherapy
[12]

Table 2: Preclinical Cellular Activity of Adavosertib in Combination Therapies.

Clinical Development
Adavosertib has undergone extensive clinical evaluation as both a monotherapy and in

combination with various anti-cancer agents across a range of solid tumors.

Phase I Clinical Trials
Phase I studies were conducted to determine the maximum tolerated dose (MTD),

recommended Phase II dose (RP2D), safety profile, and pharmacokinetics of adavosertib.
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Trial
Identifier

Therapy
Patient
Population

MTD/RP2D

Key
Toxicities
(Dose-
Limiting)

Reference

NCT0064864

8

Monotherapy

&

Combination

Advanced

solid tumors

Monotherapy:

225 mg BID

(2.5

days/week)

Not reached

for

monotherapy

[17]

ADVL1312 + Irinotecan

Children with

relapsed solid

tumors

85 mg/m²/day

adavosertib +

90 mg/m²/day

irinotecan (5

days on, 21-

day cycle)

Dehydration,

diarrhea,

hypotension

[17][18]

AcSé-

ESMART

(Arm C)

+ Carboplatin

Children with

advanced

malignancies

Not defined

(de-

escalation to

75

mg/m²/dose

adavosertib +

AUC 4

carboplatin)

Neutropenia,

thrombocytop

enia

[12]

NCT0261007

5
Monotherapy

Locally

advanced or

metastatic

solid tumors

300 mg QD

(5 days on, 2

days off for 2

of 3 weeks)

Anemia,

neutropenia,

diarrhea

[19]

Phase I

+

Chemoradiati

on

Cervical,

vaginal,

uterine

cancers

Not

determined

Thrombocyto

penia,

diarrhea

[20]

Table 3: Selected Phase I Clinical Trial Data for Adavosertib.

Phase II Clinical Trials
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Phase II trials have evaluated the efficacy of adavosertib in specific patient populations, often

enriched for biomarkers such as TP53 mutations or CCNE1 amplification.[21][22]

Trial
Identifier

Therapy
Patient
Population

Primary
Endpoint

Key
Efficacy
Results

Reference

NCT0248231

1 (Phase Ib

expansion)

Monotherapy

Advanced

solid tumors

(Ovarian,

TNBC,

SCLC)

ORR

ORR: 6.3%

(OC BRCA

wt), 3.3%

(OC BRCA

mut), 8.3%

(SCLC

biomarker

NA)

[2][23]

NCI 10170 Monotherapy

SETD2-

altered

advanced

solid tumors

ORR

No objective

responses;

Stable

disease in

56% of

patients

[24][25]

Phase II
+ Paclitaxel +

Carboplatin

Platinum-

sensitive,

TP53-mutant

ovarian

cancer

Progression-

free survival

Significant

improvement

in ePFS vs.

placebo

[21]

Phase II Monotherapy

Refractory

solid tumors

with CCNE1

amplification

ORR

Promising

activity,

especially in

epithelial

ovarian

cancer

[22]

Table 4: Selected Phase II Clinical Trial Data for Adavosertib.
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Experimental Protocols
Wee1 Kinase Inhibition Assay (Cell-Free)
Objective: To determine the in vitro inhibitory activity of adavosertib against recombinant human

Wee1 kinase.

Methodology:

Recombinant human Wee1 is incubated with the substrate, poly(Lys, Tyr), in a kinase

reaction buffer.

The reaction is initiated by the addition of ATP, including [γ-³³P]ATP as a tracer, and varying

concentrations of adavosertib.

The mixture is incubated at 30°C for 30 minutes.

The reaction is stopped, and the radioactivity incorporated into the substrate is trapped on

MultiScreen-PH plates.

The amount of incorporated radioactivity is quantified using a liquid scintillation counter.

IC50 values are calculated from the dose-response curves.[11]

Cellular Phospho-CDC2 (Tyr15) Inhibition Assay
Objective: To measure the ability of adavosertib to inhibit the phosphorylation of the Wee1

substrate, CDC2 (CDK1), in a cellular context.

Methodology:

Human colorectal cancer cells (e.g., WiDr) are cultured and pretreated with a DNA-damaging

agent (e.g., gemcitabine) to induce G2 arrest and increase CDC2Y15 phosphorylation.

Cells are then treated with a range of concentrations of adavosertib.

After a specified incubation period, cells are lysed.
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The levels of phosphorylated CDC2 at Tyr15 are quantified using a specific immunoassay

(e.g., ELISA or Western blot).

EC50 values are determined from the concentration-response curves.[5]
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Figure 2: Workflow for Key Preclinical Assays of Adavosertib.
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Conclusion and Future Directions
Adavosertib has demonstrated a clear mechanism of action and promising anti-tumor activity,

particularly in combination with DNA-damaging therapies in cancers with G1 checkpoint

defects.[6][26][27] Its development has paved the way for targeting cell cycle checkpoints as a

viable anti-cancer strategy. The primary challenges remain the identification of optimal

combination partners and dosing schedules to manage toxicities, as well as the validation of

predictive biomarkers to select patients most likely to benefit from this targeted therapy.[6][26]

[27] Ongoing and future research will likely focus on refining patient selection through

molecular profiling and exploring novel combinations with other targeted agents and

immunotherapies.[6][26][27]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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